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(4-Fluoro-2-methylphenyl)methanesulfonamide

SARS-CoV-2 main protease fragment-based drug discovery allosteric modulation

(4-Fluoro-2-methylphenyl)methanesulfonamide (CAS 1247342-88-6) is a low-molecular-weight (203.24 g/mol) sulfonamide fragment that has been experimentally validated as a ligand for two distinct SARS-CoV-2 drug targets—the main protease (Mpro) and the proofreading exoribonuclease NSP14—via X-ray crystallography. The compound is commercially available as a fluorinated building block with standard purities of ≥95–97%.

Molecular Formula C8H10FNO2S
Molecular Weight 203.24 g/mol
CAS No. 1247342-88-6
Cat. No. B1527385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-2-methylphenyl)methanesulfonamide
CAS1247342-88-6
Molecular FormulaC8H10FNO2S
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)CS(=O)(=O)N
InChIInChI=1S/C8H10FNO2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
InChIKeyNSTXYAFVZNXQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluoro-2-methylphenyl)methanesulfonamide CAS 1247342-88-6: Fragment Hit for SARS-CoV-2 Protease & NSP14 Procurement


(4-Fluoro-2-methylphenyl)methanesulfonamide (CAS 1247342-88-6) is a low-molecular-weight (203.24 g/mol) sulfonamide fragment that has been experimentally validated as a ligand for two distinct SARS-CoV-2 drug targets—the main protease (Mpro) and the proofreading exoribonuclease NSP14—via X-ray crystallography [1][2]. The compound is commercially available as a fluorinated building block with standard purities of ≥95–97% .

Why Generic (4-Fluoro-2-methylphenyl)methanesulfonamide Substitution Fails for SARS-CoV-2 Fragment-Based Drug Discovery


Substituting this compound with a generic sulfonamide or another fluorinated fragment would discard its experimentally confirmed dual-target binding profile. (4-Fluoro-2-methylphenyl)methanesulfonamide binds to a hydrophobic pocket at the Mpro dimer interface—a site distinct from the active-site Cys145—making it one of only three fragments identified in this allosteric region [1]. It also co-crystallizes with NSP14, a target for which fragment structural data is scarce [2]. These binding modes are not shared by common sulfonamide analogs such as N-(5-chloro-2-methylphenyl)methanesulfonamide (CAS 196875-84-0), which lack the fluoro substituent and are not reported to engage these targets .

(4-Fluoro-2-methylphenyl)methanesulfonamide: Quantitative Differentiation Evidence for SARS-CoV-2 Drug Discovery


Mpro Dimer Interface Binding Site: Distance to Functionally Critical Ser139 vs. Co-crystallized Comparators

(4-Fluoro-2-methylphenyl)methanesulfonamide (Z1849009686) binds at the SARS-CoV-2 Mpro dimer interface, with its binding site positioned <7 Å from Ser139, a residue whose mutation to alanine in SARS-CoV-1 Mpro reduced both dimerization and protease activity by approximately 50% [1]. In contrast, the dimer-interface fragment Z264347221 (×1187) binds across the interface, interacting with Ser123, Tyr118, and Leu141 of the second protomer, while POB0073 (×0887) binds only 4 Å from Gly2, making each fragment's allosteric vector distinct [1]. The proximity to Ser139 specifically positions this compound for design strategies aimed at disrupting the dimer, a mechanism not accessible to active-site fragments or the other two dimer-interface hits.

SARS-CoV-2 main protease fragment-based drug discovery allosteric modulation

Dual-Target Crystallographic Engagement: SARS-CoV-2 Mpro and NSP14 vs. Single-Target Fragment Analogs

Unlike the vast majority of SARS-CoV-2 fragment hits, (4-fluoro-2-methylphenyl)methanesulfonamide has been co-crystallized with two independent viral targets: the main protease (Mpro, PDB 5RGQ) and the proofreading exoribonuclease NSP14 (PDB 5SLC) [1][2]. The Mpro complex (5RGQ) was refined to 2.15 Å resolution (R-free 0.225, R-work 0.180), while the NSP14 complex (5SLC) achieved 1.67 Å resolution (R-free 0.260, R-work 0.242) [3][4]. No other dimer-interface fragment from the PanDDA screen has been reported to bind NSP14, and common sulfonamide building blocks such as N-(5-chloro-2-methylphenyl)methanesulfonamide (CAS 196875-84-0) lack any reported crystallographic engagement with SARS-CoV-2 targets .

SARS-CoV-2 NSP14 exoribonuclease dual-target antiviral

Hydrogen-Bonding Network at Dimer Interface: 2 H-Bonds vs. Comparator Fragments

The fragment mediates two specific hydrogen bonds within the dimer interface pocket: one to the sidechain of Gln127 and one to the backbone of Met6 [1]. The other two dimer-interface fragments, Z264347221 and POB0073, also form hydrogen bonds but engage different residues (Ser123 sidechain/backbone and Phe3 backbone, respectively), leading to distinct vectors for fragment growing and merging strategies [1]. The Gln127/Met6 interaction pair is unique to this fragment among the three dimer-interface hits.

fragment elaboration structure-based drug design hydrogen bond

Physicochemical Property Differentiation: logP, H-Bond Donors/Acceptors vs. In-Class Fragment Analogs

(4-Fluoro-2-methylphenyl)methanesulfonamide has a computed logP (XLogP3-AA) of 0.9, 1 hydrogen bond donor, 4 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area of 68.5 Ų [1]. These values place it in favorable fragment-like chemical space (Rule of Three compliant: MW <300, logP ≤3, HBD ≤3, HBA ≤3). While specific comparator data for Z264347221 and POB0073 are not publicly available in consolidated databases, the compound's balanced hydrophilicity (logP 0.9) distinguishes it from the more lipophilic chlorinated analog N-(5-chloro-2-methylphenyl)methanesulfonamide, which has a higher predicted logP (~1.5–1.8 based on similar chloro-substituted methanesulfonamides) [2].

drug-likeness fragment physicochemical properties lead optimization

Commercial Purity and Batch QC: 97% Purity with NMR/HPLC/GC vs. Industry Baseline of 95%

Commercial supplies of (4-fluoro-2-methylphenyl)methanesulfonamide are available at 97% purity with batch-specific quality control data including NMR, HPLC, and GC from Bidepharm , compared to the more common 95% baseline offered by multiple vendors for this compound class . The 97% specification reduces the burden of additional purification prior to use in crystallography or biochemical assays, where impurities ≥2% can confound fragment screening results.

research chemical procurement quality control batch reproducibility

Best Research and Industrial Application Scenarios for (4-Fluoro-2-methylphenyl)methanesulfonamide CAS 1247342-88-6


Allosteric SARS-CoV-2 Mpro Dimer-Disruptor Fragment Elaboration

The fragment's binding site <7 Å from Ser139—a residue whose mutation reduces dimerization and activity by ~50%—positions it as a starting point for designing allosteric inhibitors that disrupt Mpro dimerization rather than competing with substrate at the active site. Researchers can grow the fragment toward Ser139 to directly interfere with the dimer interface, a strategy not accessible using active-site fragments or the other dimer-interface hits [1].

Dual-Target Antiviral Probe Development (Mpro + NSP14)

With validated co-crystal structures in both Mpro (2.15 Å) and NSP14 (1.67 Å), this fragment enables a dual-target probe program. The higher resolution of the NSP14 complex provides a precise template for structure-guided optimization toward the exoribonuclease, while the Mpro structure allows simultaneous monitoring of protease engagement. This dual profile is not shared by any other commercially available methanesulfonamide fragment [2][3].

Fragment-Merging Campaigns Targeting Mpro Sub-sites

The fragment's dimer-interface binding and its specific hydrogen-bond network (Gln127 sidechain, Met6 backbone) provide a distinct vector for merging with active-site fragments identified in the same PanDDA screen. The crystallographic data deposited in the PDB (5RGQ) allows computational docking and merging workflows to design hybrid molecules that span from the dimer interface into the S1´–S3 sub-sites, a strategy explicitly proposed by the original screen authors [1].

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